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2',3'-cGAMP sodium salt -

2',3'-cGAMP sodium salt

Catalog Number: EVT-13867729
CAS Number:
Molecular Formula: C20H22N10Na2O13P2
Molecular Weight: 718.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Cyclic guanosine monophosphate-adenosine monophosphate sodium salt, commonly referred to as 2',3'-cGAMP sodium salt, is a significant compound in the field of immunology and molecular biology. It acts as an endogenous high-affinity agonist for the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response to viral infections and cancer. The compound has garnered attention due to its ability to activate the STING pathway, thereby inducing a robust immune response.

Source

2',3'-cGAMP sodium salt is primarily derived from the enzymatic action of cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) on double-stranded DNA, particularly in the context of cytosolic DNA sensing. This process is vital for innate immunity, as it helps in detecting pathogens and initiating an immune response. The compound can also be synthesized through various chemical and biological methods, including recombinant DNA technology.

Classification

This compound falls under the category of nucleotides and cyclic dinucleotides. It is classified as a signaling molecule that activates immune responses by engaging with the STING receptor.

Synthesis Analysis

Methods

The synthesis of 2',3'-cGAMP sodium salt can be achieved through several methods:

  1. Chemical Synthesis: Traditional chemical synthesis involves complex multi-step processes that often yield low efficiencies and require hazardous solvents. For instance, phosphoramidite-based synthesis is a common approach but is limited by its low yield (approximately 5%) and environmental concerns associated with solvent use .
  2. Recombinant Production: A more sustainable method involves using Escherichia coli to express cGAS, which catalyzes the formation of 2',3'-cGAMP from ATP and GTP. This method allows for high yields without the need for organic solvents, making it an environmentally friendly alternative .

Technical Details

The purification process typically involves anion exchange chromatography, which effectively separates 2',3'-cGAMP from other nucleotides and impurities. This method has been validated to produce high-purity 2',3'-cGAMP suitable for laboratory research .

Molecular Structure Analysis

Structure

The molecular formula of 2',3'-cGAMP sodium salt is C20H22N10Na2O13P2C_{20}H_{22}N_{10}Na_{2}O_{13}P_{2} with a molecular weight of approximately 718.37 g/mol . The compound features a cyclic structure that includes both guanosine and adenosine components linked by phosphodiester bonds.

Data

  • CAS Number: 2734858-36-5
  • PubChem ID: 71563406
  • InChI Key: XRILCFTWUCUKJR-INFSMZHSSA-N
  • Solubility: Soluble in water at concentrations up to approximately 35.92 mg/mL .
Chemical Reactions Analysis

Reactions

2',3'-cGAMP sodium salt participates in various biochemical reactions primarily related to its role as a signaling molecule:

  1. Activation of STING: Upon binding to STING, it induces conformational changes that activate downstream signaling pathways leading to the production of type I interferons and other pro-inflammatory cytokines.
  2. Induction of Macrophage Polarization: The compound has been shown to repolarize M2 macrophages towards an M1 phenotype, enhancing their ability to combat infections .

Technical Details

The interactions between 2',3'-cGAMP sodium salt and STING have been characterized using techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET), providing insights into binding affinities and kinetics .

Mechanism of Action

Process

The mechanism of action for 2',3'-cGAMP sodium salt involves:

  1. Binding to STING: The compound binds to the transmembrane protein STING located in the endoplasmic reticulum.
  2. Signal Transduction: This binding activates STING, leading to its translocation from the endoplasmic reticulum to perinuclear vesicles.
  3. Activation of TBK1: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3).
  4. Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it initiates the transcription of type I interferons and other cytokines crucial for antiviral responses .

Data

Binding affinity studies report dissociation constants (KdK_d) of approximately 3.79 nM for human STING and 120 nM for rat STING, indicating high specificity and potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a white or off-white lyophilized powder.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions with no significant decomposition observed.
  • Solubility Profile: Highly soluble in water (up to approximately 35.92 mg/mL) but insoluble in organic solvents like ethanol or dimethyl sulfoxide at lower concentrations .
Applications

Scientific Uses

2',3'-cGAMP sodium salt is widely used in research applications including:

  1. Immunology Studies: As a tool for studying innate immune responses, particularly those mediated by the STING pathway.
  2. Cancer Research: Investigating its role in enhancing anti-tumor immunity through macrophage polarization and cytokine production.
  3. Viral Infection Models: Exploring its potential as an adjuvant in vaccine development or therapeutic strategies against viral infections.
  4. Drug Development: Evaluation as a candidate for immunotherapy due to its ability to stimulate robust immune responses against tumors or pathogens .
Molecular Mechanisms of 2',3'-cGAMP-STING Pathway Activation

Structural Basis of 2',3'-cGAMP Binding to STING Isoforms

2',3'-cGAMP (cyclic [G(2',5')pA(3',5')p] sodium salt) is a noncanonical cyclic dinucleotide (CDN) featuring a unique 2'-5' phosphodiester linkage between guanosine and adenosine, distinguishing it from bacterial 3',3'-linked CDNs [1] [5]. This structural asymmetry enables high-affinity interaction with the STING (Stimulator of Interferon Genes) protein, an endoplasmic reticulum (ER)-localized dimeric receptor. The STING ligand-binding domain (LBD; residues 157-335) forms a symmetrical pocket that accommodates 2',3'-cGAMP through hydrogen bonding and hydrophobic interactions [9]. Notably, human STING isoforms exhibit differential binding affinities due to polymorphisms:

  • Wild-type (WT) STING (R232): Binds 2',3'-cGAMP with Kd = 3.79–4.59 nM, significantly tighter than bacterial 3',3'-CDNs (Kd > 1 µM) [2] [5] [8].
  • HAQ variant (R232H): Displays reduced affinity (EC50 = 0.07 µM in cellular assays) compared to WT (EC50 = 0.02 µM) [2].
  • AQ variant (G230A/R293Q): Shows intermediate affinity (EC50 = 0.04 µM) [2].

Structural studies reveal that 2',3'-cGAMP binds deeper within the STING LBD groove than 3',3'-CDNs, facilitated by nucleobase-specific contacts with residues like R238 and S162 [3] [9]. Evolutionary analyses confirm that this binding mode is conserved in vertebrate STING orthologs (>500 million years old), though absent in insects [3].

Table 1: STING Isoform-Specific Binding Affinities for 2',3'-cGAMP

STING IsoformAmino Acid ChangesBinding Affinity (Kd or EC50)Key Structural Impact
Wild-Type (WT)R232Kd = 3.79–4.59 nM; EC50 = 0.02 µMOptimal pocket geometry
HAQR232HEC50 = 0.07 µMDisrupted H-bond network
AQG230A/R293QEC50 = 0.04 µMAltered lid flexibility
R293QR293QEC50 = 0.05 µMReduced cGAMP stabilization

Conformational Dynamics of STING Upon 2',3'-cGAMP Interaction

2',3'-cGAMP binding induces a closed conformation in the STING dimer, characterized by a 180° rotation of the LBD relative to the transmembrane domain [9]. This "lid-closing" mechanism involves:

  • β-Strand Lid Repositioning: The STING β-strand lid (residues 151–154) shifts to cover the bound 2',3'-cGAMP, forming a sealed pocket [3] [9]. This closed state is essential for downstream signaling, as it exposes the C-terminal tail (CTT) for TBK1 recruitment.
  • Dimer Stabilization: 2',3'-cGAMP enhances STING dimerization affinity by ~10-fold compared to apo-STING, consolidating a signaling-competent oligomer [9].
  • Conserved Conformational Trapping: Unlike 3',3'-CDNs, 2',3'-cGAMP traps a universal STING conformational intermediate observed even in ancient metazoans like Nematostella vectensis anemones [3]. This conformation features a unique hinge angle between STING monomers, facilitating TBK1 docking.

This structural transition triggers STING translocation from the ER to the Golgi apparatus via COPII vesicles, a prerequisite for TBK1 recruitment [4] [7].

Downstream Signaling Cascades: TBK1-IRF3 and NF-κB Pathways

Activated STING orchestrates two primary signaling axes:

TBK1-IRF3 Pathway:

  • TBK1 Recruitment: STING's PLPLRT/SD motif (residues 369–377) directly binds the dimeric interface of TBK1 (TANK-binding kinase 1), forming a 2:2 complex [4] [9].
  • Trafficking Dependency: TBK1 delivery to the trans-Golgi network (TGN) requires TGN tethering factors (e.g., TBC1D23, golgin-97/245). These proteins capture TBK1-containing vesicles via the WASH complex subunit FAM21 [4].
  • IRF3 Phosphorylation: TBK1 phosphorylates STING at S366 and IRF3 at S386, inducing IRF3 dimerization, nuclear translocation, and transcription of type I interferons (IFN-α/β) [4] [7].

NF-κB Pathway:

  • Activation Mechanism: STING recruits IκB kinase (IKK) via NEMO, leading to IκB degradation and NF-κB nuclear translocation [1] [7].
  • Cytokine Induction: NF-κB drives expression of pro-inflammatory cytokines (IL-6, TNF-α) and chemokines (CXCL10) [1] [2]. Unlike the TBK1-IRF3 axis, this pathway is less dependent on TGN tethering factors [4].

Table 2: Key Downstream Effectors of 2',3'-cGAMP-Activated STING

Signaling PathwayKey EffectorsFunctional OutcomeRegulation Site
TBK1-IRF3TBK1, IRF3IFN-β productionTGN (TBC1D23-dependent)
NF-κBIKKβ, NEMOIL-6, TNF-α, CXCL10 productionER/Golgi (Tethering-independent)
AutoregulationTBK1STING degradation via ubiquitinationLysosome

Role of Post-Translational Modifications in Pathway Regulation

STING signaling is dynamically modulated by post-translational modifications (PTMs):

  • Ubiquitination:
  • K63-linked chains: TRIM56/32 and AMFR promote K63 ubiquitination at K150/K236/K289, enhancing TBK1 recruitment and IFN induction [7] [9].
  • K48-linked chains: RNF5 and TRIM30α mediate K48 ubiquitination (e.g., at K150), targeting STING for proteasomal degradation [9].
  • Phosphorylation:
  • TBK1-mediated phosphorylation: At S366 suppresses IRF3 activation but primes STING for degradation [9].
  • ULK1-mediated phosphorylation: At S305/S294 disrupts STING oligomerization, attenuating signaling [7].
  • Oxidative Stress Effects: H2O2 disperses TGN tethers (golgin-97/245) within 10 minutes, impairing TBK1 translocation and IFN-I responses without affecting NF-κB [4]. This redox sensitivity may underlie age-related STING dysfunction, as TGN tethering factors are reduced in aged mice and senescent cells [4].

Alphabetical Index of Compounds

2',3'-cGAMP sodium salt, Cyclic [G(2',5')pA(3',5')p], cGAMP(2'-5'), c[G(2',5')pA(3',5')p] sodium salt

Properties

Product Name

2',3'-cGAMP sodium salt

IUPAC Name

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

CNVCOPPPOWRJAV-DQNSRKNCSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

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